

In Vitro Efficacy of Novel 2-Aminopyrimidine Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name: 2-Amino-6-isopropylpyrimidin-4-ol

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For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the in vitro biological activities of various compound classes synthesized from 2-aminopyrimidine scaffolds. This analysis is based on experimental data from recent studies, offering insights into their potential as therapeutic agents.

This guide focuses on the cytotoxic and enzyme-inhibitory properties of different series of 2-aminopyrimidine derivatives. The data presented herein is intended to facilitate the comparison of these compounds and aid in the identification of promising scaffolds for further development.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of representative compounds from different 2-aminopyrimidine series against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.



Compound Class	Specific Compound	Cell Line	IC50 (μM)	Reference Compound	Reference IC50 (µM)
Aminodimeth ylpyrimidinol Derivatives	Compound 6O	Нер3В	4.5	Compound 1	Not specified
Huh7	Not specified				
Compound 6A	Нер3В	25.2	Compound 1	Not specified	
Huh7	Not specified				•
2-Amino-4,6- diphenylnicoti nonitriles	Compound 3	MDA-MB-231	1.81 ± 0.1	Doxorubicin	3.18 ± 0.1
MCF-7	2.85 ± 0.1	Doxorubicin	4.17 ± 0.2		
Compound 4	MDA-MB-231	6.93 ± 0.4	Doxorubicin	3.18 ± 0.1	
MCF-7	5.59 ± 0.3	Doxorubicin	4.17 ± 0.2		•
Compound 5	MDA-MB-231	15.52 ± 1.2	Doxorubicin	3.18 ± 0.1	
MCF-7	20.07 ± 1.5	Doxorubicin	4.17 ± 0.2		
Compound 6	MDA-MB-231	10.23 ± 0.8	Doxorubicin	3.18 ± 0.1	
MCF-7	9.47 ± 0.7	Doxorubicin	4.17 ± 0.2		
6-Amino-4- aryl-3-methyl- 2,4- dihydropyran o[2,3- c]pyrazole- carbonitriles	Compound 5b	КВ	8 ± 2.217	Doxorubicin	6.8 ± 0.78 (A549)
Compound 5c	КВ	7 ± 2.77	Doxorubicin	6.8 ± 0.78 (A549)	



Compound 5g	КВ	7.5 ± 1.49	Doxorubicin	6.8 ± 0.78 (A549)
Compound 5f	A549	31.5 ± 2.02	Doxorubicin	6.3 ± 0.65
Compound 5g	HepG2	22.5 ± 3.09	Doxorubicin	5.4 ± 0.5
Compound 5e	SW48	23 ± 0.772	Doxorubicin	4.3 ± 0.12
Compound 5i	SW48	23 ± 4.97	Doxorubicin	4.3 ± 0.12

Comparative Enzyme Inhibition Data

This table presents the in vitro enzyme inhibitory activity of a classical antifolate derived from a 2-aminopyrimidine scaffold.

Compound Class	Specific Compound	Target Enzyme	IC50 (nM)	Reference Compound	Reference IC50 (nM)
2-Amino-4- oxo-5- substituted-6- methylpyrrolo [3,2- d]pyrimidines	Compound 4	Human Thymidylate Synthase (TS)	46	Pemetrexed	~9500
Human Dihydrofolate Reductase (DHFR)	120	Pemetrexed	~6600		

Experimental Protocols Cytotoxicity Assay (MTT Assay)

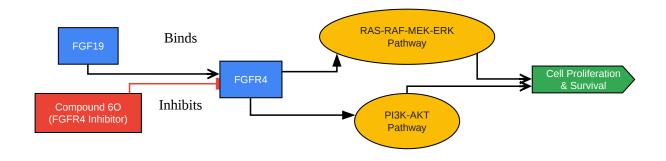
The cytotoxicity of the synthesized compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]



- Cell Seeding: Cancer cell lines (e.g., Hep3B, Huh7, MDA-MB-231, MCF-7, KB, A549, HepG2, SW48) were seeded in 96-well plates at a density of 1.0 x 10⁴ to 4 x 10⁴ cells per well.[1][3]
- Incubation: The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics (100 units/mL penicillin and 100 μg/mL streptomycin) at 37°C in a 5% CO2 incubator for 24 to 48 hours.[3]
- Compound Treatment: After the initial incubation, the cells were treated with various concentrations of the test compounds (e.g., 0.1, 1, 3, 10, 30, and 100 μM) and incubated for an additional 24 to 48 hours.[1][3]
- MTT Addition and Incubation: Following treatment, the medium was removed, and MTT solution was added to each well. The plates were then incubated to allow for the formation of formazan crystals.
- Data Acquisition: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the optical density was measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[1] The IC50 values were then calculated by plotting the percentage of cell viability against the compound concentrations.[2]

Signaling Pathways and Experimental Workflows

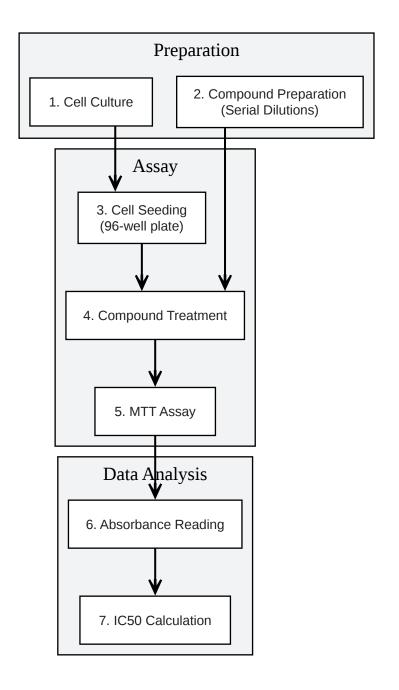
The following diagrams illustrate a representative signaling pathway that can be targeted by kinase inhibitors and a general workflow for in vitro cytotoxicity screening.



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Caption: Simplified FGFR4 signaling pathway, a target for some 2-aminopyrimidine derivatives.



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Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.

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References

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